7-Benzylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and a benzyl group attached to the seventh carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzylcyclohepta-1,3,5-triene typically involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane or methyldiazoacetate in the presence of rhodium trifluoroacetate as a catalyst can yield cyclohepta-1,3,5-trienes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes as described above. The choice of catalysts and reaction conditions can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Benzylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzyl group or the double bonds can be targeted by electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatrienes.
Scientific Research Applications
7-Benzylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-Benzylcyclohepta-1,3,5-triene involves its ability to undergo electrophilic substitution reactions. The benzyl group and the conjugated double bonds provide sites for electrophilic attack, leading to the formation of stabilized carbocations. This stability is due to the aromatic nature of the resulting intermediates .
Comparison with Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with similar reactivity but without the benzyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, exhibiting unique electronic properties.
Heptalene: Composed of two fused cycloheptatriene rings, showing different reactivity patterns.
Uniqueness: 7-Benzylcyclohepta-1,3,5-triene is unique due to the presence of the benzyl group, which enhances its reactivity and provides additional sites for chemical modification. This makes it a versatile compound in synthetic organic chemistry.
Properties
CAS No. |
51990-82-0 |
---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
7-benzylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h1-11,13H,12H2 |
InChI Key |
YWISGFCPRTZIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.